molecular formula C86H106N18O16S2 B12364756 XIAP BIR2/BIR2-3 inhibitor-3

XIAP BIR2/BIR2-3 inhibitor-3

Cat. No.: B12364756
M. Wt: 1712.0 g/mol
InChI Key: PPCQNLGHXHFDBC-NNVBWZIESA-N
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Description

XIAP BIR2/BIR2-3 inhibitor-3 is a dual inhibitor targeting the BIR2 and BIR2-3 domains of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on caspase activity, making it a significant molecule in the study of apoptosis and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XIAP BIR2/BIR2-3 inhibitor-3 involves multiple steps, including the formation of macrocyclic structures. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the macrocyclic ring. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve high yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

XIAP BIR2/BIR2-3 inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications .

Mechanism of Action

XIAP BIR2/BIR2-3 inhibitor-3 exerts its effects by binding to the BIR2 and BIR2-3 domains of XIAP, thereby inhibiting its interaction with caspases. This inhibition prevents XIAP from blocking caspase activity, leading to the activation of apoptotic pathways. The molecular targets involved include caspase-3, caspase-7, and caspase-9, which are crucial for the execution of apoptosis .

Properties

Molecular Formula

C86H106N18O16S2

Molecular Weight

1712.0 g/mol

IUPAC Name

(8S,11S,14S,17S,29S,32S,35S,38S)-17-N,38-N-bis(cyclopropylsulfonyl)-10,31-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-14,35-bis(naphthalen-1-ylmethyl)-12,15,33,36-tetraoxo-2,23-dioxa-5,6,7,10,13,16,26,27,28,31,34,37-dodecazaheptacyclo[38.2.2.219,22.14,7.18,11.125,28.129,32]pentaconta-1(43),4(50),5,19,21,25(46),26,40(44),41,47-decaene-17,38-dicarboxamide

InChI

InChI=1S/C86H106N18O16S2/c1-49(87-9)75(105)93-73(85(3,4)5)83(113)101-45-59-41-71(101)81(111)91-69(39-55-21-15-19-53-17-11-13-23-65(53)55)77(107)89-67(79(109)97-121(115,116)63-33-34-63)37-51-27-31-62(32-28-51)120-48-58-44-104(100-96-58)60-42-72(102(46-60)84(114)74(86(6,7)8)94-76(106)50(2)88-10)82(112)92-70(40-56-22-16-20-54-18-12-14-24-66(54)56)78(108)90-68(80(110)98-122(117,118)64-35-36-64)38-52-25-29-61(30-26-52)119-47-57-43-103(59)99-95-57/h11-32,43-44,49-50,59-60,63-64,67-74,87-88H,33-42,45-48H2,1-10H3,(H,89,107)(H,90,108)(H,91,111)(H,92,112)(H,93,105)(H,94,106)(H,97,109)(H,98,110)/t49-,50-,59-,60-,67-,68-,69-,70-,71-,72-,73+,74+/m0/s1

InChI Key

PPCQNLGHXHFDBC-NNVBWZIESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1C[C@@H]2C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@H]5C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CC2CC1C(=O)NC(C(=O)NC(CC3=CC=C(C=C3)OCC4=CN(C5CC(C(=O)NC(C(=O)NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)NS(=O)(=O)C8CC8)CC9=CC=CC1=CC=CC=C19)N(C5)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N4)C(=O)NS(=O)(=O)C1CC1)CC1=CC=CC2=CC=CC=C21)C(C)(C)C)NC

Origin of Product

United States

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